molecular formula C11H10Cl2N2O3 B3931601 6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one

6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one

Cat. No.: B3931601
M. Wt: 289.11 g/mol
InChI Key: QPZABJNXOHKDGE-UHFFFAOYSA-N
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Description

6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a dichlorophenyl group and a nitro group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-dichlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to nitration and subsequent cyclization to yield the target compound. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry, automated synthesis, and rigorous purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidinones, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidinone derivatives such as:

Uniqueness

6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-(2,3-dichlorophenyl)-5-nitropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c12-7-3-1-2-6(10(7)13)11-8(15(17)18)4-5-9(16)14-11/h1-3,8,11H,4-5H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZABJNXOHKDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 2
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 3
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 4
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 5
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one
Reactant of Route 6
6-(2,3-Dichlorophenyl)-5-nitropiperidin-2-one

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